

A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-2-thiophenecarboxaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Iodo-2-thiophenecarboxaldehyde

Cat. No.: B1304914

[Get Quote](#)

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients and their intermediates is paramount. This technical guide provides an in-depth overview of the core physical properties of **5-Iodo-2-thiophenecarboxaldehyde**, a key heterocyclic building block in medicinal chemistry.

Core Physical Properties

5-Iodo-2-thiophenecarboxaldehyde is a solid, often appearing as a yellow crystalline substance, and is characterized by its distinct physical parameters that are crucial for its handling, storage, and application in synthetic chemistry.[\[1\]](#)[\[2\]](#) A summary of its key physical properties is presented below.

Physical Property	Value	Units
Molecular Formula	<chem>C5H3IOS</chem>	-
Molecular Weight	238.05	g/mol
Melting Point	18 - 21	°C
Boiling Point	228 - 230	°C (at 760 mmHg)
Density	1.580	g/cm³
Flash Point	95	°C
Physical State	Solid	-
Appearance	Yellow	-

Experimental Protocols

The determination of the physical properties of a chemical compound like **5-Iodo-2-thiophenecarboxaldehyde** relies on standardized laboratory procedures. Below are detailed methodologies for the key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of finely powdered, dry **5-Iodo-2-thiophenecarboxaldehyde** is packed into a capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus is used. This can be an oil bath-based apparatus (such as a Thiele tube) or a modern digital instrument.
- Heating: The capillary tube is placed in the heating block or oil bath of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached.

- Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the clear point) are recorded. This range is reported as the melting point.

Boiling Point Determination

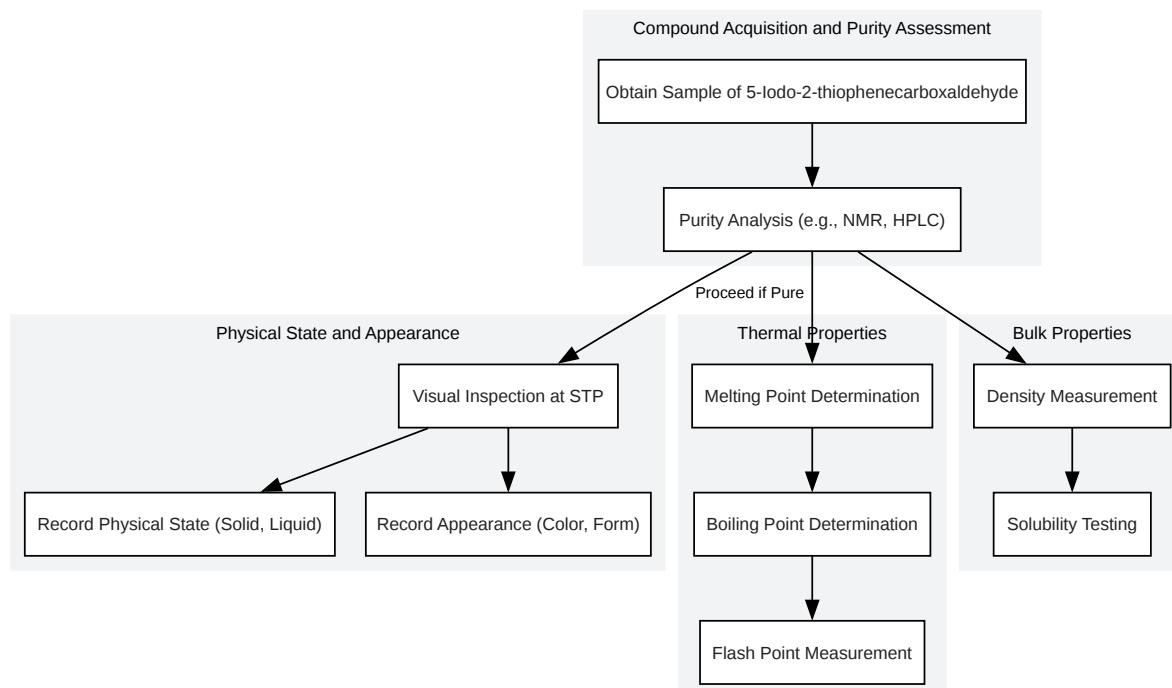
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology (Distillation Method):

- Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
- Sample and Heating: A sample of **5-Iodo-2-thiophenecarboxaldehyde** is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling. The flask is heated gently using a heating mantle.
- Equilibrium: As the liquid boils, the vapor rises and comes into contact with the thermometer bulb. The temperature is allowed to stabilize at the point where the vapor is in equilibrium with the condensing liquid.
- Reading: The stable temperature reading on the thermometer is recorded as the boiling point at the ambient atmospheric pressure. For accuracy, the atmospheric pressure should be recorded and the boiling point can be corrected to standard pressure (760 mmHg) if necessary.

Density Determination

Density is the mass of a substance per unit volume.


Methodology (Pycnometer Method):

- Apparatus: A pycnometer, a small glass flask with a precisely known volume, is used.
- Mass of Empty Pycnometer: The pycnometer is cleaned, dried, and its mass is accurately measured on an analytical balance.

- Mass of Pycnometer with Sample: The pycnometer is filled with **5-Iodo-2-thiophenecarboxaldehyde** (in its liquid state, if the melting point is near room temperature, or a solution of known concentration can be used). Care is taken to remove any air bubbles. The mass of the filled pycnometer is then measured.
- Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water). Its mass is measured.
- Calculation: The density of the sample is calculated using the formula: Density of sample = (Mass of sample / Mass of reference liquid) * Density of reference liquid

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Workflow for Physical Property Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fishersci.com [fishersci.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of 5-Iodo-2-thiophenecarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1304914#5-iodo-2-thiophenecarboxaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com